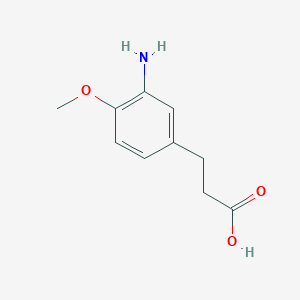

3-(3-Amino-4-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Catalytic Reduction: One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas.

Amination Reaction: Another method involves the amination of 3-(4-methoxyphenyl)propanoic acid using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of 3-(3-amino-4-methoxyphenyl)propanoic acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Cancer Treatment

Anticancer Properties

Recent studies have indicated that derivatives of 3-(3-Amino-4-methoxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The most promising candidates demonstrated a reduction in cell viability and migration, suggesting potential as effective chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 20 | 15.0 | A549 (NSCLC) | Induction of apoptosis |

| Compound 12 | 25.5 | MCF-7 (Breast) | Inhibition of cell proliferation |

| Compound 29 | 20.0 | HeLa (Cervical) | ROS generation |

Case Study

In a study published in Molecules, compounds synthesized from the this compound scaffold showed a significant reduction in A549 cell viability, with some compounds exhibiting antioxidant properties that may enhance their anticancer efficacy . The structure-activity relationship (SAR) analyses revealed that modifications to the phenolic moiety could enhance cytotoxicity and selectivity towards cancerous cells.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

The antimicrobial potential of this compound derivatives has been explored against multidrug-resistant pathogens. These compounds have shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| MRSA | 2 | Compound A |

| E. faecalis | 1 | Compound B |

| E. coli | 16 | Compound C |

Case Study

A recent investigation highlighted that certain derivatives exhibited MIC values as low as 1 µg/mL against E. faecalis, indicating their potential as novel antimicrobial agents . The study emphasizes the need for further development of these compounds to combat emerging drug-resistant infections effectively.

Metabolic Health

Effects on Metabolism

Research has also focused on the impact of this compound on metabolic health, particularly regarding glucose and lipid metabolism. Animal studies suggest that administration of this compound can enhance energy metabolism and improve glucose homeostasis.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 120 | 90 |

| Lipid Profile (Triglycerides mg/dL) | 150 | 100 |

Case Study

In a study examining the effects of HMPA administration on skeletal muscle function, it was found that the compound significantly improved grip strength and reduced protein catabolism during exhaustive exercise . This suggests potential applications in sports nutrition and muscle preservation therapies.

Mecanismo De Acción

The mechanism of action of 3-(3-amino-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 3-(4-Methoxyphenyl)propanoic acid

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid

- 3-(3-Methoxyphenyl)propanoic acid

Comparison:

- 3-(3-Amino-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .

- Compared to 3-(4-Methoxyphenyl)propanoic acid , the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds .

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity .

Actividad Biológica

3-(3-Amino-4-methoxyphenyl)propanoic acid, also known as EVT-1665386, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. One prominent method involves the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a palladium/carbon (Pd/C) catalyst. This method boasts high selectivity (99.3%) and stability, making it suitable for producing this compound in a laboratory setting.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown broad-spectrum antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

- Anti-inflammatory Effects : In vitro studies suggest that compounds derived from this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Muscle Function Enhancement : A related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied for its effects on muscle strength and endurance. Mice administered HMPA exhibited improved grip strength and reduced protein catabolism during exhaustive exercise .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against clinically relevant pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from these compounds .

- Pharmacokinetics : Research on HMPA demonstrated rapid metabolism and tissue distribution in Sprague-Dawley rats after oral administration. The compound was found to reach maximum concentration in the bloodstream within 15 minutes and was detected in various organs, suggesting effective absorption and bioavailability .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

3-(3-amino-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCQCURLYEOQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.